N-(4-ACETYLPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE
Overview
Description
N-(4-ACETYLPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves multiple steps. One common method includes the condensation of 5-acetyl-4-amino-pyrimidines with various reagents to form the pyrido[2,3-d]pyrimidine system . The reaction conditions often involve the use of catalysts such as Ni(OAc)2 and solvents like DMF or dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like ethanol, methanol, and dichloromethane are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and infectious processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- N-(Pyridin-3-yl)acetamide
- N-(4-Methylpyridin-2-yl)acetamide
Uniqueness
N-(4-ACETYLPHENYL)-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE stands out due to its unique combination of a pyrido[2,3-d]pyrimidine core with an acetamide group. This structure imparts specific pharmacological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-15-13-16(2)26-23-22(15)24(32)28(25(33)29(23)20-7-5-4-6-8-20)14-21(31)27-19-11-9-18(10-12-19)17(3)30/h4-13H,14H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKPIUBDMJZLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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